

"biological activity of 5-aminopyrazole derivatives"

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Compound of Interest

Compound Name: *Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate*

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An In-depth Technical Guide to the Biological Activity of 5-Aminopyrazole Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-aminopyrazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2] These derivatives serve as versatile precursors for a multitude of bioactive compounds, including fused heterocyclic systems like pyrazolopyrimidines and pyrazolopyridines.[1][3] The inherent structural features of the 5-aminopyrazole ring allow for diverse substitutions, leading to a wide spectrum of pharmacological activities.[4] Compounds incorporating this scaffold have demonstrated potent efficacy as anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory agents.[1][5] The recent clinical approval of the 5-aminopyrazole-based drug Pirtobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, underscores the therapeutic potential of this chemical class.[6][7] This guide provides a comprehensive overview of the key biological activities of 5-aminopyrazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

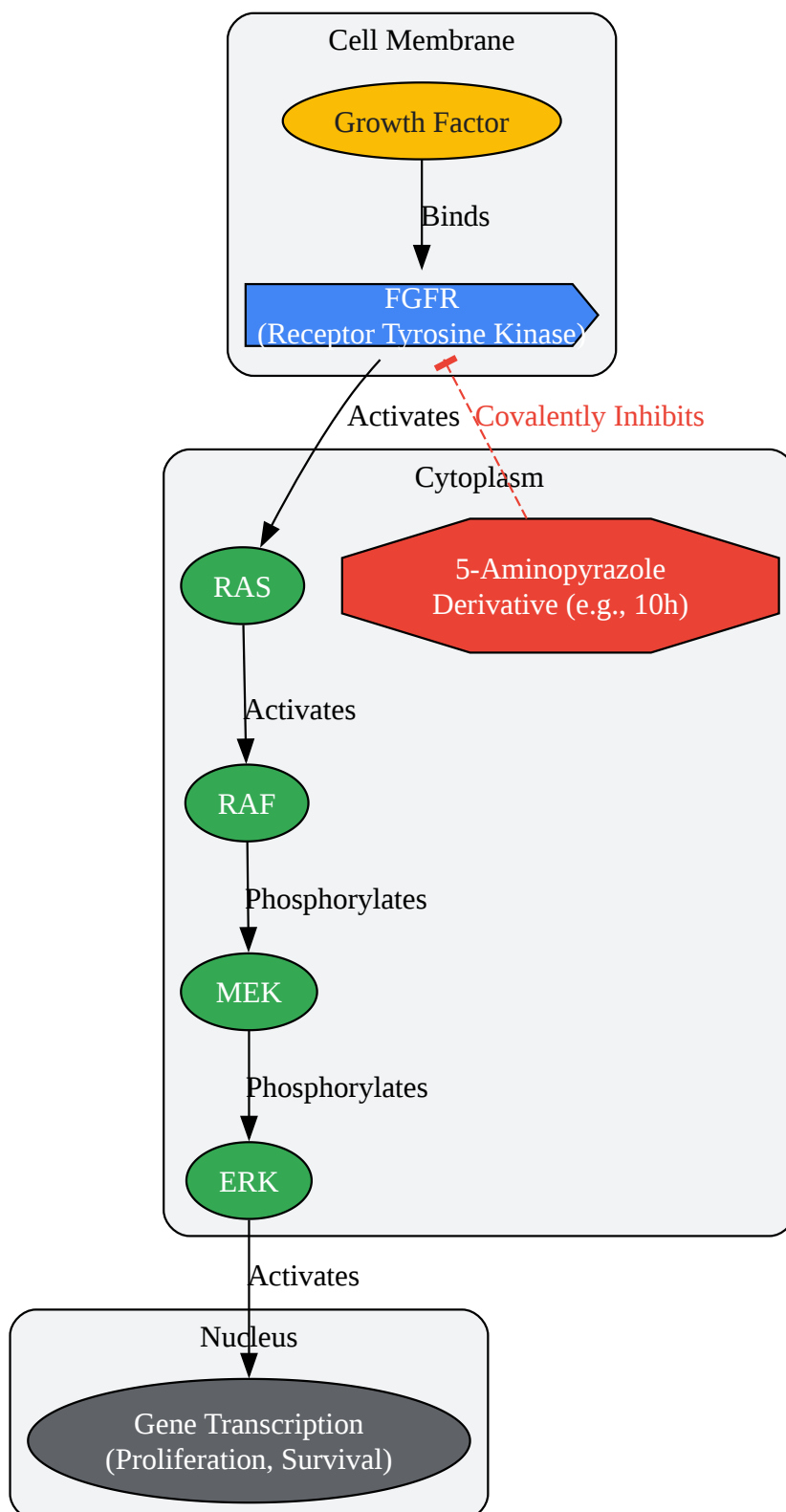
5-Aminopyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[6][8] Their mechanisms of

action are diverse, often involving the inhibition of critical cellular signaling pathways. Key targets include protein kinases, tubulin polymerization, and regulators of the cell cycle.[9][10][11]

Kinase Inhibition

A primary mechanism of anticancer action is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[12] Derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), p38 MAP kinase, and Cyclin-Dependent Kinases (CDKs).[5][10][13]

A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors, showing efficacy against both wild-type and drug-resistant gatekeeper mutant forms of the enzyme.[13] Similarly, aryl azo imidazo[1,2-b]pyrazole derivatives synthesized from 5-aminopyrazoles have shown potent activity against breast cancer cells.[1]



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Cell Cycle Arrest and Apoptosis

Certain pyrazole-indole hybrids derived from 5-aminopyrazoles induce cell cycle arrest and apoptosis in cancer cells.^[11] Flow cytometry analysis of HepG2 liver cancer cells treated with potent derivatives revealed an accumulation of cells in the G2/M phase and an increase in the apoptotic cell population. This is often accompanied by the modulation of key regulatory proteins like caspases, Bcl-2, and Bax.^[11]

Quantitative Data: Anticancer Activity

Compound/Derivative	Cancer Cell Line	Assay	Result (IC ₅₀)	Reference
Aryl azo imidazo[1,2-b]pyrazole 26a	MCF-7 (Breast)	Not Specified	6.1 ± 0.4 μM	[1]
Aryl azo imidazo[1,2-b]pyrazole 26b	MCF-7 (Breast)	Not Specified	8.0 ± 0.5 μM	[1]
Aryl azo imidazo[1,2-b]pyrazole 26c	MCF-7 (Breast)	Not Specified	7.4 ± 0.3 μM	[1]
Doxorubicin (Reference)	MCF-7 (Breast)	Not Specified	10.3 ± 0.8 μM	[1]
5AP Derivative 22	HCT-116 (Colorectal)	MTT	3.18 μM	[5]
5AP Derivative 22	MCF-7 (Breast)	MTT	4.63 μM	[5]
Chloroacetanilide derivative 8	Hep-G2 (Liver)	SRB	3.6 μM	[12]
Enamine 19	Hep-G2 (Liver)	SRB	17.7 μM	[12]
Pyrazolopyrimidine 16	Hep-G2 (Liver)	SRB	24.4 μM	[12]
Pan-FGFR Inhibitor 10h	NCI-H520 (Lung)	Not Specified	19 nM	[13]
Pan-FGFR Inhibitor 10h	SNU-16 (Gastric)	Not Specified	59 nM	[13]
Pan-FGFR Inhibitor 10h	KATO III (Gastric)	Not Specified	73 nM	[13]
Pyrazole-indole hybrid 7a	HepG2 (Liver)	MTT	6.1 ± 1.9 μM	[11]

Pyrazole-indole hybrid 7b	HepG2 (Liver)	MTT	$7.9 \pm 1.9 \mu\text{M}$	[11]
Pyrazole-indole hybrids (various)	MCF-7 (Breast)	MTT	10.6 to 63.7 μM	[11]

Anti-inflammatory Activity

Inflammation is a complex biological process involving enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[\[14\]](#) 5-Aminopyrazole derivatives have been developed as potent anti-inflammatory agents, often acting as selective inhibitors of the COX-2 isozyme.[\[5\]](#)[\[15\]](#) This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[\[14\]](#)

Some derivatives exhibit a multi-target approach, simultaneously inhibiting COX-2, 5-LOX, and carbonic anhydrase (CA) isoforms associated with inflammation.[\[15\]](#)

Quantitative Data: Anti-inflammatory Activity

Compound/ Derivative	Target Enzyme	Assay	Result (IC ₅₀ / K _i)	Selectivity Index (COX- 1/COX-2)	Reference
Celecoxib Analogue 35a	COX-2	Colorimetric	IC ₅₀ = 0.55 μM	Not Specified	[5]
Celecoxib Analogue 35b	COX-2	Colorimetric	IC ₅₀ = 0.61 μM	Not Specified	[5]
Celecoxib (Reference)	COX-2	Colorimetric	IC ₅₀ = 0.83 μM	Not Specified	[5]
Pyrazole 7a	COX-2	Not Specified	IC ₅₀ = 49 nM	212.24	[15]
Pyrazole 7a	5-LOX	Not Specified	IC ₅₀ = 2.4 μM	-	[15]
Pyrazole 7a	hCA IX	Not Specified	K _i = 13.0 - 82.1 nM	-	[15]
Pyrazole 7a	hCA XII	Not Specified	K _i = 5.8 - 62.0 nM	-	[15]
Pyrazole 7b	COX-2	Not Specified	IC ₅₀ = 60 nM	208.33	[15]
Pyrazole 7b	5-LOX	Not Specified	IC ₅₀ = 1.9 μM	-	[15]
Pyrazole 7j	COX-2	Not Specified	IC ₅₀ = 60 nM	158.33	[15]
Pyrazole 7j	5-LOX	Not Specified	IC ₅₀ = 2.5 μM	-	[15]

Antimicrobial Activity

The 5-aminopyrazole scaffold is present in numerous compounds with significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[1][16][17] The versatility of the pyrazole ring allows for the synthesis of hybrids, such as pyrazole-thiazolidine and pyrazole-imidazothiadiazole derivatives, which can exhibit enhanced antimicrobial potency, even against multi-drug resistant (MDR) strains. [18][19]

Quantitative Data: Antimicrobial Activity

Compound/Derivative	Microorganism	Result (MIC µg/mL)	Reference
Derivative 3c	Staphylococcus genus (MDR)	32 - 64	[16]
Derivative 4b	Staphylococcus genus (MDR)	32 - 64	[16]
Derivative 3c	Mycobacterium tuberculosis	Moderate Activity	[16]
Derivative 4a	Mycobacterium tuberculosis (including MDR)	Moderate Activity	[16]
Pyrazole-thiadiazine 21a	Antibacterial	62.5 - 125	[20]
Pyrazole-thiadiazine 21a	Antifungal	2.9 - 7.8	[20]
Imidazothiadiazole Hybrid 21c	Multi-drug resistant bacteria	0.25	[19]
Imidazothiadiazole Hybrid 23h	Multi-drug resistant bacteria	0.25	[19]
Gatifloxacin (Reference)	Multi-drug resistant bacteria	1	[19]

Other Biological Activities

Beyond the major areas described, 5-aminopyrazole derivatives have shown a range of other important biological effects.

- **Antioxidant Activity:** Several derivatives exhibit potent radical scavenging properties. Imidazo[1,2-b]pyrazole derivatives have shown antioxidant inhibition percentages up to 75.3%, comparable to ascorbic acid.[1][4]

- **Antiviral Activity:** Fused pyrazole derivatives have been investigated for their effects against viruses, such as the avian influenza virus.[\[4\]](#)
- **Analgesic Activity:** Certain 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles have been screened for in vivo analgesic properties using models like the acetic-acid induced writhing test in mice.[\[21\]](#)[\[22\]](#)

Experimental Protocols

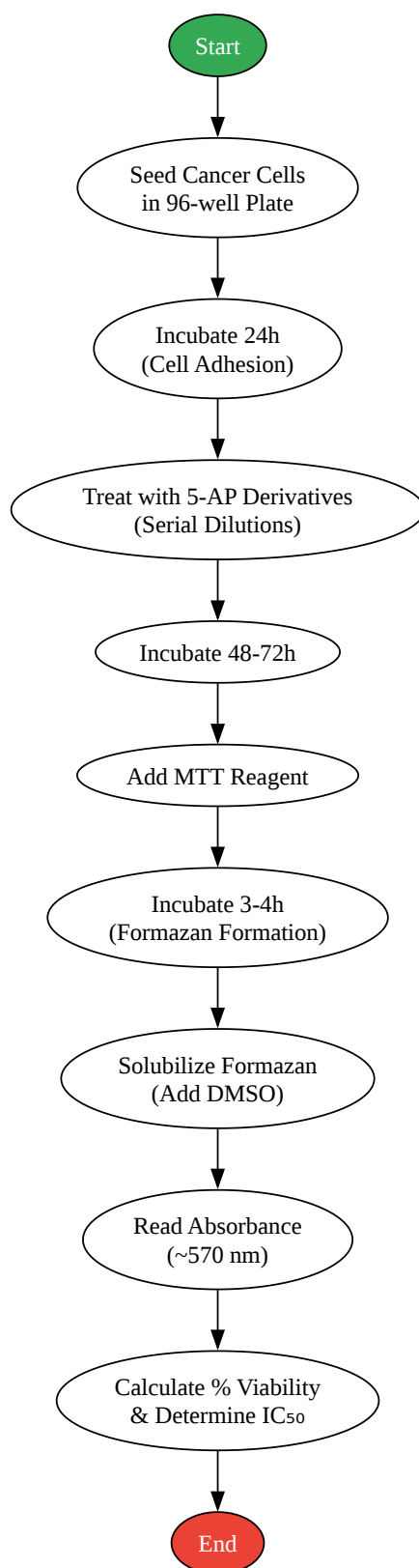
Detailed methodologies are crucial for the evaluation and comparison of the biological activities of novel compounds.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[\[9\]](#)[\[11\]](#)[\[23\]](#)

- **Cell Seeding:** Plate human cancer cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[\[9\]](#)
- **Compound Treatment:** Prepare serial dilutions of the 5-aminopyrazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
- **Formazan Solubilization:** Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.

- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. The IC_{50} value, the concentration at which 50% of cell growth is inhibited, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.



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Protocol: Antimicrobial Screening (Agar Diffusion Method)

The agar diffusion method (disk or well) is a standard procedure for evaluating the antimicrobial activity of chemical compounds.^{[20][24]}

- **Medium Preparation:** Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.
- **Inoculum Preparation:** Prepare a standardized suspension of the test microorganism (e.g., *S. aureus*, *E. coli*, *C. albicans*) equivalent to a 0.5 McFarland standard.
- **Inoculation:** Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
- **Compound Application:**
 - **Disk Diffusion:** Impregnate sterile paper disks with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the disks onto the inoculated agar surface.
 - **Well Diffusion:** Create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer. Add a defined volume of the test compound solution into each well.
- **Controls:** Include a negative control (solvent only) and a positive control (a standard antibiotic like Chloramphenicol or an antifungal like Clotrimazole).^[20]
- **Incubation:** Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48-72 hours for fungi).
- **Measurement:** Measure the diameter of the zone of inhibition (the clear area around the disk/well where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.
- **MIC Determination:** To quantify activity, a broth microdilution method is often subsequently performed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion

5-Aminopyrazole and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their synthetic tractability allows for the creation of large libraries of molecules that can be tailored to interact with a wide array of biological targets.[2] The extensive research into their anticancer, anti-inflammatory, and antimicrobial properties has yielded numerous potent lead compounds.[1][5][16] The continued exploration of this scaffold, aided by structure-activity relationship (SAR) studies, computational modeling, and multi-target drug design strategies, holds immense promise for the development of next-generation therapeutics to address pressing medical needs.[6][15]

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